

An In-Depth Technical Guide to 4-amino-3-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitroaniline-4-sulfonic acid

Cat. No.: B1294930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-nitrobenzenesulfonic acid, systematically known by its IUPAC name 4-amino-3-nitrobenzenesulfonic acid, is an important organic intermediate.^[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in drug discovery and development. This compound, also commonly referred to as **2-Nitroaniline-4-sulfonic acid**, is a derivative of aniline and benzenesulfonic acid, featuring both a nitro and an amino group on the benzene ring.^[2] These functional groups impart a versatile reactivity to the molecule, making it a valuable building block in the synthesis of a range of chemical entities, including dyes and potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 4-amino-3-nitrobenzenesulfonic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
IUPAC Name	4-amino-3-nitrobenzenesulfonic acid	[1]
Common Name	2-Nitroaniline-4-sulfonic acid	[1]
CAS Number	616-84-2	[1] [3]
Molecular Formula	C ₆ H ₆ N ₂ O ₅ S	[3]
Molecular Weight	218.19 g/mol	[1] [3]
Appearance	Light yellow crystalline powder	
Melting Point	>300 °C	
Solubility	Soluble in water	[2]
pKa	-0.55 ± 0.50 (Predicted)	

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-amino-3-nitrobenzenesulfonic acid.

Technique	Data Highlights	Source
¹³ C NMR	Spectra available	PubChem [1]
Mass Spectrometry	GC-MS data available, NIST Number: 229418	PubChem [1]
Infrared (IR) Spectroscopy	KBr wafer technique data available for related compounds	PubChem

Synthesis of 4-amino-3-nitrobenzenesulfonic acid

The synthesis of 4-amino-3-nitrobenzenesulfonic acid can be achieved through several methods. A common approach involves the sulfonation of o-nitroaniline.

Experimental Protocol: Sulfonation of o-Nitroaniline

This protocol describes a general laboratory-scale synthesis of 4-amino-3-nitrobenzenesulfonic acid.

Materials:

- o-Nitroaniline
- Fuming sulfuric acid (oleum)
- Ice
- Sodium chloride
- Glass reaction vessel with a stirrer
- Heating mantle
- Buchner funnel and filter flask

Procedure:

- In a well-ventilated fume hood, carefully add o-nitroaniline to fuming sulfuric acid (oleum) in a reaction vessel, while stirring and maintaining the temperature below a specified safe limit.
- Once the addition is complete, slowly heat the reaction mixture to a temperature of 110-115°C and maintain it for several hours until the sulfonation is complete. The completion of the reaction can be monitored by checking for the absence of the starting material (e.g., by thin-layer chromatography).
- After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
- To precipitate the product, add sodium chloride to the aqueous solution. The sodium salt of 4-amino-3-nitrobenzenesulfonic acid will precipitate out.

- Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with a saturated sodium chloride solution.
- The crude product can be further purified by recrystallization from hot water.

Applications in Drug Discovery and Development

The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents. Notably, sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.

Potential as a Carbonic Anhydrase Inhibitor

While direct inhibitory activity of 4-amino-3-nitrobenzenesulfonic acid against carbonic anhydrases has not been extensively reported in the available literature, its chemical structure as a sulfonamide makes it a promising scaffold for the design of novel CA inhibitors.^{[4][5][6]} CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The amino and nitro groups on the aromatic ring of 4-amino-3-nitrobenzenesulfonic acid offer sites for chemical modification to enhance binding affinity and selectivity for different CA isozymes.

A Workflow for Drug Discovery

The journey of a small molecule like 4-amino-3-nitrobenzenesulfonic acid from a starting material to a potential drug candidate follows a structured workflow.

[Click to download full resolution via product page](#)

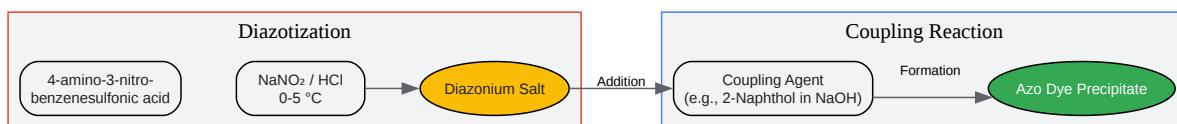
Caption: A generalized workflow for small molecule drug discovery.

Application in Dye Synthesis

4-amino-3-nitrobenzenesulfonic acid is a key intermediate in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

Experimental Protocol: Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye using 4-amino-3-nitrobenzenesulfonic acid as the diazo component.


Materials:

- 4-amino-3-nitrobenzenesulfonic acid
- Sodium nitrite
- Hydrochloric acid
- A coupling agent (e.g., 2-naphthol)
- Sodium hydroxide
- Ice bath
- Beakers and stirring rods

Procedure:

- **Diazotization:** Dissolve 4-amino-3-nitrobenzenesulfonic acid in dilute hydrochloric acid and cool the solution in an ice bath to 0-5 °C.
- Slowly add a cold aqueous solution of sodium nitrite to the cooled solution of the amine with constant stirring. Maintain the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution.
- **Coupling:** In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

- Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
- An intensely colored azo dye will precipitate. Continue stirring in the ice bath for about 30 minutes to ensure complete reaction.
- Collect the dye by vacuum filtration, wash it with cold water, and dry it.

[Click to download full resolution via product page](#)

Caption: The two-step process of azo dye synthesis.

Conclusion

4-amino-3-nitrobenzenesulfonic acid is a versatile chemical intermediate with significant applications in both the dye industry and as a potential starting point for drug discovery programs. Its rich chemistry, stemming from the presence of amino, nitro, and sulfonic acid functional groups, allows for a wide range of chemical transformations. For researchers in drug development, its sulfonamide core presents an attractive scaffold for the design of enzyme inhibitors, particularly for targets like carbonic anhydrase. Further investigation into its biological activities and the development of novel derivatives could lead to the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenesulfonic acid, 4-amino-3-nitro- | C6H6N2O5S | CID 69227 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS 616-84-2: 4-Amino-3-nitrobenzenesulfonic acid [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-amino-3-nitrobenzenesulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294930#2-nitroaniline-4-sulfonic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com